molecular formula C7H7FN2O2 B3093420 2-Fluoro-N-methyl-4-nitroaniline CAS No. 124431-92-1

2-Fluoro-N-methyl-4-nitroaniline

Cat. No.: B3093420
CAS No.: 124431-92-1
M. Wt: 170.14 g/mol
InChI Key: QOMGYYDCVLVQOT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Fluoro-N-methyl-4-nitroaniline (CAS 124431-92-1) is a nitroaniline derivative with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol. Its structure features:

  • A fluorine atom at the 2-position of the benzene ring.
  • A nitro group (-NO₂) at the 4-position.
  • A methyl group (-CH₃) attached to the aromatic amine (-NH₂), forming an N-methyl substituent.

Key physical properties include a predicted density of 1.361 ± 0.06 g/cm³ . This compound is of interest in pharmaceutical and materials science research due to its electron-withdrawing substituents (fluoro and nitro groups), which influence reactivity and optical properties.

Properties

IUPAC Name

2-fluoro-N-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMGYYDCVLVQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124431-92-1
Record name 2-fluoro-N-methyl-4-nitroaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-methyl-4-nitroaniline typically involves multiple steps. One common method starts with the nitration of fluorobenzene to produce 2-fluoro-4-nitroaniline. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-N-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methyl-4-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

(a) N-Ethyl-4-fluoro-2-nitroaniline (CAS 774-22-1)
  • Molecular Formula : C₈H₉FN₂O₂
  • Key Differences : The ethyl group (-CH₂CH₃) replaces the methyl group on the amine.
(b) 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline (CAS 509151-97-7)
  • Molecular Formula : C₈H₉FN₂O₃
  • Key Differences : A hydroxyethyl (-CH₂CH₂OH) group is present on the amine.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, which could affect crystallization behavior and thermal stability .

Positional Isomers

(a) 4-Fluoro-N-methyl-2-nitroaniline (CAS 704-05-2)
  • Molecular Formula : C₇H₇FN₂O₂ (same as target compound).
  • Key Differences : The fluorine and nitro groups swap positions (fluoro at 4, nitro at 2).
  • Properties: Melting point ranges from 92.5–95°C .
(b) 2-Fluoro-4-nitroaniline (CAS 369-35-7)
  • Molecular Formula : C₆H₅FN₂O₂
  • Key Differences : Lacks the N-methyl group.
  • Impact : The absence of the methyl group reduces steric hindrance, possibly increasing reactivity in electrophilic substitution reactions. Molecular weight is lower (156.11 g/mol ) .

Functional Group Variations

(a) 2-Methyl-4-nitroaniline (MNA)
  • Molecular Formula : C₇H₈N₂O₂
  • Key Differences : Replaces fluorine with a methyl group at the 2-position.
  • Applications: MNA is a benchmark nonlinear optical (NLO) material. Studies show its electro-optic performance doubles when purity exceeds 99.9%, highlighting the sensitivity of optical properties to substituent effects .
(b) 2-Fluoro-N-methylaniline
  • Molecular Formula : C₇H₈FN
  • Key Differences : Lacks the nitro group.
  • Impact : The nitro group’s absence reduces electron-withdrawing effects, altering redox behavior and synthetic utility .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Notable Properties/Applications
2-Fluoro-N-methyl-4-nitroaniline C₇H₇FN₂O₂ 170.14 2-F, 4-NO₂, N-CH₃ 1.361 Potential NLO applications
N-Ethyl-4-fluoro-2-nitroaniline C₈H₉FN₂O₂ 196.17 4-F, 2-NO₂, N-CH₂CH₃ N/A Enhanced lipophilicity
4-Fluoro-N-methyl-2-nitroaniline C₇H₇FN₂O₂ 170.14 4-F, 2-NO₂, N-CH₃ N/A mp 92.5–95°C; positional isomer
2-Methyl-4-nitroaniline (MNA) C₇H₈N₂O₂ 152.15 2-CH₃, 4-NO₂ N/A High SHG activity; electro-optic use

Biological Activity

2-Fluoro-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7_7H7_7FN2_2O2_2. It is a derivative of aniline, characterized by the presence of a fluorine atom, a nitro group, and a methyl group on its structure. This unique combination of substituents contributes to its diverse biological activities and potential applications in pharmaceuticals and industrial chemistry.

The compound's structure can be represented as follows:

  • Molecular Formula : C7_7H7_7FN2_2O2_2
  • Molecular Weight : 152.15 g/mol
  • CAS Number : 124431-92-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom enhances lipophilicity, affecting membrane permeability and distribution within biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : The compound has shown promising antimicrobial effects against various pathogens, indicating its potential as an antimicrobial agent.
  • Antitubercular Activity : In related studies, compounds similar to this compound have been evaluated for their antitubercular properties, with some derivatives demonstrating effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
  • Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives based on the structure of this compound and assessed their biological activities. The most potent derivatives exhibited significant antitubercular activity without cytotoxic effects on normal cell lines, suggesting a good safety profile for further drug development .
  • Biodegradation Studies : Research has also focused on the biodegradation pathways of similar nitroaniline compounds. For instance, Rhodococcus sp. strain MB-P1 was studied for its ability to degrade nitroaniline derivatives under aerobic conditions, highlighting the environmental implications of these compounds .

Data Summary

Below is a summary table of the biological activities and properties observed in studies involving this compound and its derivatives:

Activity Description Reference
AntimicrobialExhibits antimicrobial properties against various pathogens
AntitubercularEffective against Mycobacterium tuberculosis
Enzyme InteractionAlters enzyme activity in biological systems
BiodegradationDegraded by Rhodococcus sp. under aerobic conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.